

High-Pressure Structural Behavior of Lanthanum Metal: A Technical Guide

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Compound of Interest

Compound Name: Lanthanum iodide

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Introduction

Lanthanum (La), as the archetypal element of the lanthanide series, presents a unique case study in the field of high-pressure materials science. Unlike other lanthanides, it lacks 4f electrons in its ground state, making it an ideal model system for investigating the influence of pressure on electronic and structural properties without the complexities of 4f electron localization and delocalization that dominate the behavior of its heavier counterparts.^{[1][2]} Under ambient conditions, lanthanum adopts a double-hexagonal close-packed (dhcp) structure.^[3] Upon compression, it undergoes a series of structural phase transitions, following the sequence generally observed in trivalent lanthanide metals (hcp → Sm-type → dhcp → fcc) but with a notable and unique deviation at higher pressures.^{[1][4]} This guide provides an in-depth examination of the structural evolution of lanthanum under high pressure, detailing the observed phases, transition pressures, and the experimental methodologies employed in these investigations.

Pressure-Induced Phase Transitions in Lanthanum

The structural journey of lanthanum under increasing pressure is marked by several distinct phases. The established sequence begins with the ambient dhcp structure and progresses through a face-centered cubic (fcc) phase and a distorted variant of the fcc structure. Most remarkably, lanthanum exhibits a re-entrant transition back to the high-symmetry fcc phase at approximately 60 GPa, a behavior not observed in other lanthanides.^{[1][5]} At pressures

exceeding 180 GPa, theoretical calculations predict a further transformation to a body-centered tetragonal (bct) structure.[\[6\]](#)[\[7\]](#)

- dhcp → fcc Transition (~2–3 GPa): At relatively low pressures of around 2-3 GPa, lanthanum transforms from its ambient dhcp structure to a more densely packed face-centered cubic (fcc) lattice.[\[8\]](#) This initial transition is a common feature among the light lanthanides.
- fcc → distorted-fcc Transition (~7 GPa): With further compression to approximately 7 GPa, the fcc structure undergoes a second-order phase transition into a distorted-fcc phase.[\[1\]](#)[\[8\]](#) This distorted structure is complex and has been described as a 24-atom rhombohedral unit cell (hR24) or an orthorhombic Fmmm structure.[\[1\]](#)[\[4\]](#)[\[9\]](#) The transition is understood to be driven by the softening of a transverse acoustic phonon mode.[\[8\]](#)[\[10\]](#)
- distorted-fcc → fcc (Re-entrant) Transition (~60 GPa): A key feature of lanthanum's high-pressure behavior is the re-appearance of the fcc structure at approximately 60 GPa.[\[1\]](#)[\[5\]](#) This re-entrant phase transition is unique to lanthanum among the lanthanides and indicates that the distorted-fcc phase is not a precursor to low-symmetry structures typically associated with f-electron delocalization.[\[1\]](#)
- fcc → bct Transition (~180–190 GPa, Theoretical): First-principle calculations and theoretical studies predict that at much higher pressures, around 180-190 GPa, the fcc phase transforms into a body-centered tetragonal (bct) structure with the space group I4/mmm.[\[6\]](#)[\[7\]](#) This phase represents a departure from the close-packed structures observed at lower pressures.

Quantitative Data Summary

The structural phases of lanthanum metal under increasing pressure at room temperature are summarized in the table below.

Pressure Range (GPa)	Crystal Structure	Pearson Symbol	Space Group
Ambient	Double-Hexagonal Close-Packed	hP4	P6 ₃ /mmc
~2-3 to ~7	Face-Centered Cubic	cF4	Fm-3m
~7 to ~60	Distorted Face-Centered Cubic	hR24	R-3m
~60 to ~180	Face-Centered Cubic (re-entrant)	cF4	Fm-3m
> ~180 (Theoretical)	Body-Centered Tetragonal	tI2	I4/mmm

Experimental Protocols

The investigation of materials under extreme pressures relies on specialized experimental techniques capable of generating and sustaining high pressures while allowing for in-situ analysis.

High-Pressure Generation: Diamond Anvil Cell (DAC)

The primary apparatus used to generate static high pressures for studies on lanthanum is the diamond anvil cell (DAC).[1][9] A DAC consists of two opposing, brilliant-cut diamonds with small, flattened tips (culets). The lanthanum sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets. A pressure-transmitting medium (e.g., a gas like helium or a liquid like silicone oil) is often included to ensure hydrostatic or quasi-hydrostatic conditions. Mechanical force applied to the diamonds translates into immense pressure on the sample, capable of reaching hundreds of gigapascals.

Structural Determination: In-situ X-ray Diffraction (XRD)

To determine the crystal structure of lanthanum at various pressures, the DAC is integrated into an X-ray diffraction setup, typically at a synchrotron facility which provides a high-flux, highly collimated X-ray beam.[1][5]

- **Technique:** Both Angle-Dispersive X-ray Diffraction (ADXRD) and Energy-Dispersive X-ray Diffraction (EDXRD) are employed.[1][10] In ADXRD, a monochromatic X-ray beam is used, and the diffracted X-rays are collected on an area detector as a function of the scattering angle (2θ).
- **Data Analysis:** The resulting diffraction patterns, consisting of rings or spots, are integrated to produce a plot of intensity versus 2θ . The crystal structure at a given pressure is determined by indexing the positions and intensities of the diffraction peaks. Structural refinement techniques, such as Le Bail fitting or Rietveld refinement, are used to precisely determine lattice parameters, atomic positions, and phase purity.[1]

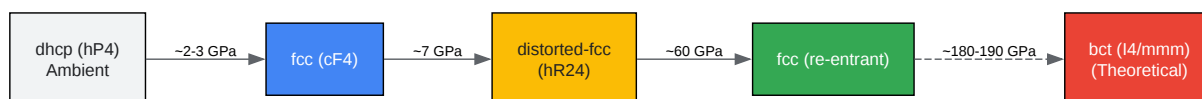
Pressure Calibration: Ruby Fluorescence Spectroscopy

The pressure inside the DAC is measured accurately using the ruby fluorescence method.[1] A small chip of ruby is placed inside the sample chamber along with the lanthanum. A laser is focused on the ruby, causing it to fluoresce. The wavelength of the dominant fluorescence line (R1) shifts in a known and calibrated manner with pressure. By measuring this shift with a spectrometer, the pressure on the sample can be determined with high precision.

Visualizations

Logical Relationship of Phase Transitions

The sequence of crystal structures adopted by lanthanum metal as pressure increases is a clear, logical progression. The following diagram illustrates this pathway, highlighting the key transition pressures.

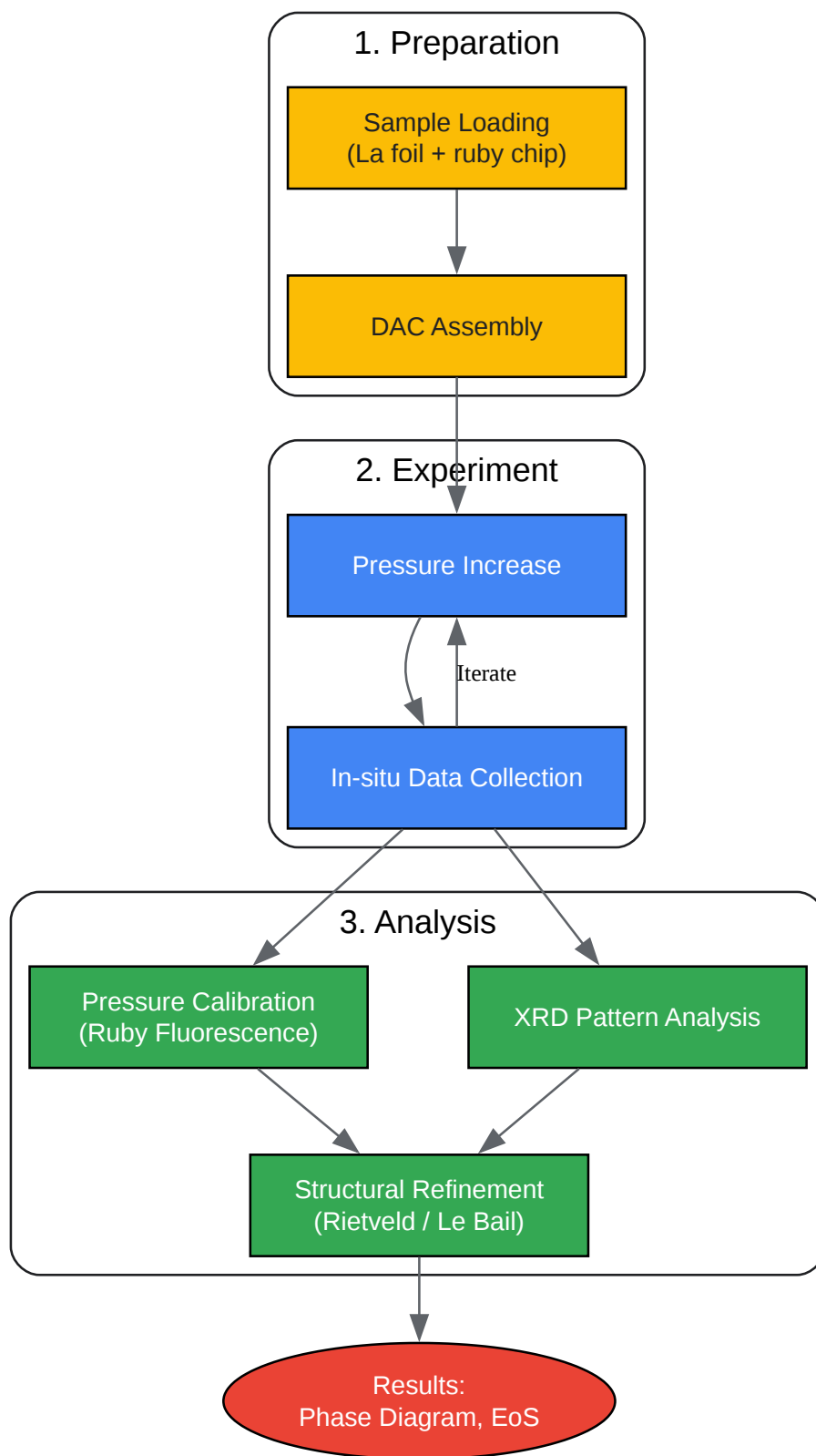


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Caption: Pressure-induced structural phase transition sequence in Lanthanum.

Experimental Workflow

The workflow for a typical high-pressure experiment on lanthanum involves several distinct stages, from sample preparation to final data analysis.



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Caption: Standard workflow for high-pressure XRD experiments on Lanthanum.

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